Atabecestat

Description

ATABECESTAT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an oral BACE1 inhibito

Structure

3D Structure

Properties

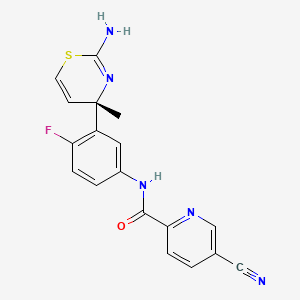

IUPAC Name |

N-[3-[(4S)-2-amino-4-methyl-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLFGVHGKLDDLW-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200493-78-2 |

Source

|

| Record name | Atabecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200493782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atabecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyridinecarboxamide, N-[3-[(4S)-2-amino-4-methyl-4H-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyano- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATABECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2834W8D6GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Impact of Atabecestat on Soluble Amyloid Precursor Protein (sAPPα and sAPPβ) Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atabecestat (JNJ-54861911) is an orally administered, non-selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), a critical pathway in the pathogenesis of Alzheimer's disease (AD).[2][3] The primary therapeutic goal of BACE1 inhibitors like atabecestat is to reduce the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of AD patients.[2]

The processing of APP occurs via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. Each pathway releases distinct soluble N-terminal fragments, known as sAPPα and sAPPβ, respectively.[4] The levels of these fragments in cerebrospinal fluid (CSF) serve as direct pharmacodynamic biomarkers for target engagement of BACE1 inhibitors.[1][5] This technical guide provides an in-depth analysis of atabecestat's mechanism of action and its quantified impact on sAPPα and sAPPβ levels, supported by data from clinical studies, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Mechanism of Action: Shifting APP Processing

The amyloid precursor protein (APP) is a transmembrane protein that can be processed by three different secretases: α-, β-, and γ-secretase.

-

Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain.[6] This cleavage precludes the formation of Aβ and releases a large soluble ectodomain called sAPPα. The remaining C-terminal fragment (CTFα) is then cleaved by γ-secretase.

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 (β-secretase) at the N-terminus of the Aβ sequence.[2] This action releases the soluble ectodomain sAPPβ.[7] The remaining membrane-bound fragment (CTFβ or C99) is subsequently cleaved by γ-secretase, leading to the generation and release of Aβ peptides of varying lengths (e.g., Aβ40, Aβ42).[6]

Atabecestat is designed to inhibit BACE1. By blocking this enzyme, atabecestat prevents the initial cleavage step of the amyloidogenic pathway. This inhibition has two major consequences:

-

A reduction in the production of sAPPβ and, consequently, a decrease in the downstream generation of Aβ peptides.[8]

-

A redirection of APP processing towards the non-amyloidogenic pathway, resulting in increased cleavage by α-secretase and a corresponding rise in the levels of sAPPα.[5]

Therefore, the simultaneous decrease in sAPPβ and increase in sAPPα serve as robust biomarkers confirming that atabecestat is effectively engaging its target, BACE1, in the central nervous system.[1][9]

Quantitative Data: Atabecestat's Effect on sAPP Levels in Clinical Trials

Clinical studies, such as the ALZ2002 study, have provided quantitative evidence of atabecestat's impact on CSF levels of sAPPα and sAPPβ in patients with early Alzheimer's disease. The data consistently show a dose-dependent decrease in sAPPβ and a corresponding dose-dependent increase in sAPPα, confirming the expected mechanism of action.[1][9]

Table 1: Percent Change from Baseline in CSF sAPPβ Levels After Atabecestat Treatment

| Study Phase / Duration | Placebo | Atabecestat 5 mg | Atabecestat 10 mg | Atabecestat 25 mg | Atabecestat 50 mg |

| ALZ2002 (6 Months) | Median: ~0% | Median: ~-50% | Median: ~-60% | Median: ~-75% | Median: ~-80% |

Data are approximate median values derived from graphical representations in published studies for illustrative purposes.[9]

Table 2: Percent Change from Baseline in CSF sAPPα Levels After Atabecestat Treatment

| Study Phase / Duration | Placebo | Atabecestat 5 mg | Atabecestat 10 mg | Atabecestat 25 mg | Atabecestat 50 mg |

| ALZ2002 (6 Months) | Median: ~0% | Median: ~+60% | Median: ~+80% | Median: ~+120% | Median: ~+150% |

Data are approximate median values derived from graphical representations in published studies for illustrative purposes.[9]

These results demonstrate a robust and dose-proportional target engagement of atabecestat in the central nervous system. The reduction in sAPPβ is consistent with the observed significant reductions in CSF Aβ levels in the same studies.[1][8]

Experimental Protocol: Quantification of sAPPα and sAPPβ in CSF

The quantification of sAPPα and sAPPβ in cerebrospinal fluid is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA). This method offers high specificity and sensitivity for detecting the target proteins.

Detailed Methodology for sAPPα/sAPPβ ELISA:

-

Sample Collection and Preparation:

-

CSF is collected from patients via lumbar puncture following standardized procedures.

-

Samples are centrifuged to remove any cellular debris.

-

The supernatant is aliquoted and stored at -80°C until analysis to ensure protein stability.

-

-

ELISA Procedure:

-

Coating: A 96-well microplate is coated with a capture antibody specific to the C-terminal end of the sAPP ectodomain. The plate is incubated overnight at 4°C.

-

Washing: The plate is washed with a wash buffer (e.g., phosphate-buffered saline with Tween 20) to remove any unbound antibody.

-

Blocking: A blocking buffer (e.g., bovine serum albumin) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.

-

Sample Incubation: CSF samples and a series of known concentration standards are added to the wells. The plate is incubated for 2 hours at room temperature, allowing the sAPP proteins to bind to the capture antibody.

-

Washing: The plate is washed again to remove unbound proteins.

-

Detection Antibody Incubation: A biotinylated detection antibody is added. For sAPPα, this antibody specifically recognizes the unique C-terminus created by α-secretase cleavage. For sAPPβ, it recognizes the C-terminus created by BACE1 cleavage. The plate is incubated for 1-2 hours.

-

Washing: The plate is washed to remove the unbound detection antibody.

-

Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-30 minutes. The streptavidin binds to the biotin on the detection antibody.

-

Washing: A final wash step removes the unbound enzyme conjugate.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Reaction Termination: The reaction is stopped by adding an acid (e.g., sulfuric acid).

-

Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentrations of sAPPα or sAPPβ in the patient samples are calculated by interpolating their absorbance values from the standard curve.

-

Conclusion

The BACE1 inhibitor atabecestat demonstrates clear and robust target engagement in the central nervous system. Clinical trial data consistently show that atabecestat treatment leads to a dose-dependent decrease in cerebrospinal fluid levels of sAPPβ and a corresponding increase in sAPPα.[1][9] These biomarker changes are in complete alignment with its mechanism of action—the inhibition of BACE1 and the subsequent shifting of APP metabolism from the amyloidogenic to the non-amyloidogenic pathway.

While atabecestat development was ultimately discontinued due to adverse events, including cognitive worsening and elevated liver enzymes, the pharmacodynamic data from its clinical program provide invaluable insights for the field.[8][10][11] The measurement of sAPPα and sAPPβ has been validated as a reliable method for confirming the in-vivo activity of BACE1 inhibitors, serving as a critical tool for future drug development efforts targeting the amyloid cascade in Alzheimer's disease.

References

- 1. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decrease in brain soluble amyloid precursor protein β (sAPPβ) in Alzheimer's disease cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Atabecestat's Affinity for BACE1 and BACE2: A Technical Deep Dive for Drug Development Professionals

An In-Depth Analysis of Binding Affinity, Selectivity, and the Underlying Methodologies in the Pursuit of Alzheimer's Disease Therapeutics

For researchers and scientists in the field of neurodegenerative disease, particularly Alzheimer's, the pursuit of effective therapeutics often centers on the inhibition of key enzymes in the amyloidogenic pathway. One such target is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Atabecestat (JNJ-54861911), a once-promising BACE1 inhibitor, has been the subject of extensive investigation. This technical guide provides a comprehensive overview of its binding affinity and selectivity for BACE1 versus its homolog, BACE2, compiling quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Binding Affinity and Selectivity Profile

Atabecestat was developed as a potent, orally active, and brain-penetrant inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1] However, its development was halted due to liver toxicity concerns.[2] A critical aspect of its preclinical evaluation was its binding affinity for BACE1 and its selectivity over the closely related BACE2.

Recent data has clarified the inhibitory constants of Atabecestat for both enzymes. In a fluorescence resonance energy transfer (FRET) assay, Atabecestat demonstrated an IC50 of 13.25 nM for BACE1 and 7.15 nM for BACE2.[3] Another study reported a Ki of 9.8 nM for human BACE1.[2] This indicates that Atabecestat is a non-selective inhibitor of BACE1 and BACE2.[3]

The following table summarizes the quantitative data on the binding affinity of Atabecestat for BACE1 and BACE2.

| Analyte | Parameter | Value | Enzyme | Assay Type | Reference |

| Atabecestat | IC50 | 13.25 nM | BACE1 | FRET Assay | [3] |

| Atabecestat | IC50 | 7.15 nM | BACE2 | FRET Assay | [3] |

| Atabecestat | Ki | 9.8 nM | hBACE1 | Not Specified | [2] |

Selectivity Ratio (BACE2 IC50 / BACE1 IC50): 0.54

This lack of selectivity is a crucial consideration in drug development, as BACE2 has distinct physiological roles, and its inhibition could lead to off-target effects.

Experimental Protocols: Determining Binding Affinity

The determination of IC50 and Ki values for BACE inhibitors like Atabecestat typically involves enzymatic assays. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET) assay.

BACE1/BACE2 Inhibition Assay using FRET

This method measures the cleavage of a synthetic peptide substrate that is fluorescently labeled. The intact substrate contains a fluorophore and a quencher in close proximity, resulting in low fluorescence. Upon cleavage by BACE1 or BACE2, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE1 or BACE2 enzyme

-

FRET peptide substrate (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Atabecestat (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of Atabecestat in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

-

Dilute the BACE1 or BACE2 enzyme to the desired concentration in cold assay buffer.

-

Dilute the FRET substrate to the desired concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Atabecestat dilution (for inhibitor wells) or solvent control (for control wells)

-

BACE1 or BACE2 enzyme solution

-

-

Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

-

Signaling Pathways and Experimental Workflow

To understand the context of BACE1 and BACE2 inhibition, it is essential to visualize their roles in the processing of Amyloid Precursor Protein (APP).

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

The diagram above illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1. BACE2 can also cleave APP and has been shown to degrade Aβ, adding another layer of complexity to the therapeutic targeting of these enzymes.

The following diagram outlines the typical workflow for assessing the inhibitory activity of a compound like Atabecestat.

Caption: Workflow for BACE Inhibitor Characterization.

Conclusion

The data clearly indicates that Atabecestat is a potent but non-selective inhibitor of both BACE1 and BACE2. While potent BACE1 inhibition was achieved, the lack of selectivity may have contributed to the adverse effects observed in clinical trials. This technical guide provides researchers and drug development professionals with the key quantitative data, a detailed experimental protocol for assessing inhibitor potency, and a visual representation of the relevant biological pathways. This information is critical for the rational design of future BACE1 inhibitors with improved selectivity and safety profiles for the treatment of Alzheimer's disease.

References

Atabecestat: An In-Depth Technical Guide to its Preclinical Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atabecestat (JNJ-54861911) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). As such, BACE1 inhibition was a promising therapeutic strategy to slow the progression of AD.[1] Atabecestat advanced to Phase 2b/3 clinical trials before its development was discontinued due to safety concerns, specifically the observation of elevated liver enzymes.[1][2] Despite its discontinuation for clinical use, a thorough understanding of its preclinical pharmacokinetic profile in animal models remains valuable for the broader field of neurodegenerative drug discovery and development. This technical guide provides a comprehensive summary of the available data on the pharmacokinetics of Atabecestat in animal studies, with a focus on data presentation, experimental protocols, and visual representations of key concepts.

Core Pharmacokinetic Data

Table 1: Atabecestat Concentration in Plasma and Brain of APPPS1 Mice Following Oral Administration

| Dose (mg/kg) | Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

| 100 | 4 | ~1500 | ~1000 |

| 100 | 24 | <500 | <500 |

| 300 | 4 | ~4000 | ~3000 |

| 300 | 24 | ~1000 | ~1000 |

Data are approximate values estimated from graphical representations in publicly available scientific literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study in APPPS1 Mice

-

Animal Model: 5-week-old APPPS1 transgenic mice.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Dosing:

-

Compound: Atabecestat (JNJ-54861911).

-

Formulation: Suspension in 0.5% methylcellulose.

-

Route of Administration: Oral gavage (p.o.).

-

Dose Levels: 100 mg/kg and 300 mg/kg.

-

Frequency: Once daily for three consecutive days.

-

-

Sample Collection:

-

Matrices: Whole blood (for plasma) and brain tissue.

-

Time Points: 4 and 24 hours after the last dose.

-

-

Analytical Method:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was likely used for the quantification of Atabecestat in plasma and brain homogenates, a standard bioanalytical method for small molecules.

-

Sample Preparation: Plasma was likely separated from whole blood by centrifugation. Brain tissue was likely homogenized in a suitable buffer. A protein precipitation or liquid-liquid extraction step would have been employed to remove interfering substances before LC-MS/MS analysis.

-

Visualizations

BACE1 Inhibition and Aβ Reduction Pathway

The following diagram illustrates the mechanism of action of Atabecestat in the context of the amyloid precursor protein (APP) processing pathway.

Caption: Atabecestat inhibits BACE1, preventing the initial cleavage of APP.

Experimental Workflow for a Preclinical Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Discussion and Conclusion

The available preclinical data on Atabecestat, primarily from mouse models, indicate that the compound is orally bioavailable and penetrates the brain. A dose-dependent increase in plasma and brain concentrations was observed, which is a desirable characteristic for a centrally acting therapeutic. The compound demonstrated robust and dose-dependent Aβ reduction in these preclinical models, confirming its pharmacodynamic activity.[1]

While the clinical development of Atabecestat was halted due to safety concerns, the preclinical findings underscore the potential of BACE1 inhibitors to engage their target in the central nervous system and modulate the amyloid pathway. The data presented in this guide, though incomplete, provides a valuable reference for researchers in the field of Alzheimer's disease and neurodegenerative drug discovery. It highlights the importance of thorough preclinical pharmacokinetic and safety profiling in the development of novel therapeutics.

References

Methodological & Application

Protocol for Atabecestat Administration in In Vivo Rodent Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atabecestat (JNJ-54861911) is a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). Inhibition of BACE1 is a key therapeutic strategy aimed at reducing Aβ production and mitigating the progression of AD. This document provides a detailed protocol for the administration of Atabecestat in in vivo rodent studies, specifically focusing on a model relevant to Alzheimer's disease research. The protocols and data presented are compiled from preclinical investigations and are intended to guide researchers in the standardized application of this compound in a laboratory setting.

Data Presentation

The following tables summarize quantitative data from a key preclinical study investigating the effects of Atabecestat in the APPPS1 mouse model of Alzheimer's disease.

Table 1: Atabecestat Administration Parameters in APPPS1 Mice

| Parameter | Details |

| Animal Model | 5-week-old APPPS1 mice |

| Compound | Atabecestat (JNJ-54861911) |

| Dosage | 100 mg/kg and 300 mg/kg body weight |

| Administration Route | Oral gavage (p.o.) |

| Vehicle | 0.5% Methyl cellulose solution |

| Frequency | Once daily |

| Duration | 3 consecutive days |

| Number of Animals | n = 5 per treatment group |

Source: Janssens et al., 2021

Table 2: Pharmacodynamic Effects of Atabecestat on Brain Aβ Levels in APPPS1 Mice

| Treatment Group | Time Point | Brain Human Aβ1-40 (% of Vehicle) | Brain Human Aβ1-42 (% of Vehicle) |

| 100 mg/kg Atabecestat | 24 hours post-dose | Less sustained reduction | Less sustained reduction |

| 300 mg/kg Atabecestat | 24 hours post-dose | Sustained reduction | Sustained reduction |

Source: Based on findings from Janssens et al., 2021[1]

Experimental Protocols

This section outlines the detailed methodologies for the preparation of the dosing solution and the administration of Atabecestat to rodents via oral gavage.

Protocol 1: Preparation of 0.5% Methylcellulose Vehicle

Materials:

-

Methylcellulose powder (e.g., 400 cP viscosity)

-

Deionized or Milli-Q water

-

Magnetic stirrer and stir bar

-

Beakers

-

Refrigerator or ice bath

Procedure:

-

Heat approximately one-third of the final required volume of water to 60-80°C.

-

While stirring the heated water, slowly add the methylcellulose powder to create a uniform dispersion.

-

Continue stirring for 15-20 minutes until the powder is fully wetted.

-

Remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.

-

Continue stirring the solution in a cold water bath or refrigerator until it becomes clear and viscous. This may take several hours or can be left overnight.

-

Store the final 0.5% methylcellulose solution at 4°C.

Protocol 2: Formulation of Atabecestat for Oral Gavage

Materials:

-

Atabecestat powder

-

Prepared 0.5% methylcellulose solution

-

Balance

-

Spatula

-

Vortex mixer or sonicator

Procedure:

-

Calculate the required amount of Atabecestat based on the desired concentration and the final volume of the dosing solution.

-

Weigh the precise amount of Atabecestat powder.

-

In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the Atabecestat powder to create a paste. This helps in preventing clumping.

-

Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing.

-

Vortex or sonicate the suspension until a homogenous mixture is achieved. Ensure the compound is evenly suspended before each administration.

Protocol 3: Atabecestat Administration via Oral Gavage

Animal Model:

-

The APPPS1 mouse model is a commonly used transgenic model that develops amyloid plaques. Other transgenic or non-transgenic rodent models can be used depending on the study's objectives.

Materials:

-

Prepared Atabecestat suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Acclimatize the animals to the facility and handling for at least one week prior to the experiment.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the animal can breathe comfortably.

-

-

Dose Calculation and Preparation:

-

Weigh each animal immediately before dosing to calculate the precise volume of the Atabecestat suspension to be administered based on its body weight (mg/kg).

-

Ensure the Atabecestat suspension is well-mixed before drawing it into the syringe.

-

-

Gavage Administration:

-

Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The animal should swallow the needle as it passes down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

Once the needle is in the correct position (up to the pre-measured mark), slowly depress the syringe plunger to deliver the suspension.

-

After administration, gently remove the gavage needle in a single, smooth motion.

-

-

Post-Administration Monitoring:

-

Immediately after gavage, monitor the animal for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.

-

Return the animal to its home cage and monitor its general health and well-being daily throughout the study period. This includes observing for changes in weight, activity, and feeding behavior.

-

Protocol 4: Brain Tissue Collection and Aβ Analysis

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer

-

Centrifuge

-

ELISA kits for human Aβ1-40 and Aβ1-42

Procedure:

-

At the designated time point after the final dose, euthanize the animals under deep anesthesia.

-

Perfuse the animals transcardially with ice-cold PBS to remove blood from the brain.

-

Dissect the brain and specific regions of interest (e.g., cortex, hippocampus).

-

Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.

-

Centrifuge the homogenates to separate soluble and insoluble fractions.

-

Quantify the levels of human Aβ1-40 and Aβ1-42 in the brain extracts using specific ELISA kits according to the manufacturer's instructions.[2]

Visualizations

Signaling Pathway of Atabecestat Action

Caption: Atabecestat inhibits BACE1, preventing APP cleavage and Aβ production.

Experimental Workflow for Atabecestat In Vivo Rodent Study

Caption: Workflow for Atabecestat rodent study from acclimation to data analysis.

References

Application Notes and Protocols: Biomarker Analysis for Atabecestat Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atabecestat (JNJ-54861911) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces amyloid-beta (Aβ) peptides. An accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production. This application note provides detailed protocols for quantifying biomarkers to confirm Atabecestat's target engagement in research models, focusing on the direct products of BACE1 activity.

Atabecestat has been shown to cause a dose-dependent reduction of Aβ peptides (Aβ1–37, Aβ1–38, Aβ1–40, and Aβ1–42) and soluble amyloid precursor protein β (sAPPβ) in both cerebrospinal fluid (CSF) and plasma.[1][2][3] Conversely, levels of soluble amyloid precursor protein α (sAPPα), the product of the non-amyloidogenic pathway, are increased as APP is shunted away from BACE1 cleavage.[1][4] Monitoring these biomarkers is crucial for assessing the pharmacodynamic effects of Atabecestat and other BACE1 inhibitors in preclinical research.

BACE1 Signaling Pathway and Atabecestat's Mechanism of Action

The amyloid precursor protein (APP) can be processed by two primary pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of Aβ peptides. In the amyloidogenic pathway, sequential cleavage of APP by BACE1 and γ-secretase results in the generation of Aβ peptides of various lengths. Atabecestat directly inhibits BACE1, thus reducing the production of sAPPβ and Aβ peptides.

References

- 1. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1 Inhibition Induces a Specific Cerebrospinal Fluid β-Amyloid Pattern That Identifies Drug Effects in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assaying for Atabecestat's Effects on Tau Pathology In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atabecestat (JNJ-54861911) is a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). While the primary mechanism of atabecestat is the reduction of Aβ, the intricate relationship between Aβ and tau pathology, the two hallmark proteinopathies in AD, suggests that downstream effects on tau may occur. Preclinical studies using other BACE1 inhibitors or genetic models have indicated that long-term reduction of Aβ can mitigate the progression of tau pathology.

These application notes provide a framework and detailed protocols for investigating the potential effects of atabecestat on tau pathology in vitro. The described assays are designed to assess key aspects of tauopathy, including hyperphosphorylation and aggregation, in cellular models. While clinical trials with atabecestat did not show short-term changes in cerebrospinal fluid (CSF) tau levels, these in vitro models allow for a more direct and mechanistic investigation of potential long-term or indirect effects of BACE1 inhibition on tau.

Hypothesized Mechanism of Action

The primary hypothesis for atabecestat's potential effect on tau pathology is indirect, mediated through the reduction of toxic Aβ species. Aβ oligomers are known to induce a cascade of events leading to the hyperphosphorylation and subsequent aggregation of tau. By inhibiting BACE1, atabecestat reduces the production of Aβ, which in turn may alleviate the downstream pathological modifications of tau.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed in vitro assays.

Table 1: Effect of Atabecestat on Tau Phosphorylation

| Treatment Group | Concentration (nM) | Phospho-Tau (Ser202/Thr205) Level (Normalized to Total Tau) | Phospho-Tau (Ser396) Level (Normalized to Total Tau) |

| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Atabecestat | 10 | ||

| Atabecestat | 100 | ||

| Atabecestat | 1000 | ||

| Positive Control | - |

Table 2: Effect of Atabecestat on Tau Seeding and Aggregation

| Treatment Group | Concentration (nM) | Thioflavin T Fluorescence (Arbitrary Units) | Insoluble Tau Fraction (% of Total Tau) |

| Vehicle Control | 0 | 5000 ± 450 | 25 ± 5 |

| Atabecestat | 10 | ||

| Atabecestat | 100 | ||

| Atabecestat | 1000 | ||

| Positive Control | - |

Experimental Protocols

The following protocols are designed to be adaptable to specific laboratory conditions and cell lines.

Protocol 1: Cell-Based Tau Phosphorylation Assay

This assay quantifies changes in tau phosphorylation at specific epitopes in a cellular model. Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are suitable for this protocol.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Atabecestat (in DMSO)

-

Aβ42 oligomers (as a positive inducer of tau phosphorylation)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404), anti-total-tau (e.g., HT7)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot equipment

Workflow:

Procedure:

-

Cell Culture: Plate SH-SY5Y cells in 6-well plates and culture until they reach 70-80% confluency. For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days.

-

Treatment:

-

Pre-treat cells with varying concentrations of atabecestat (e.g., 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for 24 hours.

-

To induce tau hyperphosphorylation, treat the cells with pre-aggregated Aβ42 oligomers (e.g., 1-5 µM) for an additional 24-48 hours in the presence of atabecestat or vehicle.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-tau and total tau overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.

Protocol 2: Tau Seeding and Aggregation Assay

This assay measures the ability of atabecestat to inhibit the "seeding" of tau aggregation induced by pre-formed tau fibrils. This can be performed in a cell-free or cell-based format.

Materials:

-

Recombinant human tau protein (full-length or a fragment like K18)

-

Heparin (for inducing aggregation in cell-free assay)

-

Thioflavin T (ThT)

-

Pre-formed tau fibrils (seeds)

-

Atabecestat (in DMSO)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

-

For cell-based assay: HEK293 cells stably expressing a tau-biosensor (e.g., Tau-RD-P301S-CFP/YFP)

Workflow:

Procedure (Cell-Free):

-

Preparation:

-

Prepare a solution of recombinant tau monomer (e.g., 10 µM) in an appropriate buffer.

-

Prepare pre-formed tau fibrils (seeds) by incubating a concentrated solution of recombinant tau with heparin for several days and sonicate them to create smaller fragments.

-

-

Assay Setup: In a 96-well plate, combine the recombinant tau monomer, tau seeds (e.g., 0.1% w/w of monomer), Thioflavin T (e.g., 10 µM), and different concentrations of atabecestat or vehicle.

-

Measurement: Place the plate in a plate reader set to 37°C with intermittent shaking. Measure the ThT fluorescence every 15-30 minutes for up to 72 hours.

-

Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tau aggregation. Compare the lag time and the maximum fluorescence intensity between the different treatment groups.

Protocol 3: Immunofluorescence Staining for Phosphorylated Tau

This protocol allows for the visualization and quantification of phosphorylated tau within cells.

Materials:

-

Cells cultured on coverslips (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibody against a phospho-tau epitope (e.g., AT8)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with the primary phospho-tau antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash with PBST, stain the nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity and localization of the phospho-tau signal can be quantified using image analysis software.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of atabecestat's potential effects on tau pathology. Although atabecestat's primary mechanism is the reduction of Aβ, these assays will help to elucidate any downstream consequences on tau hyperphosphorylation and aggregation. The data generated from these studies will be valuable for understanding the broader mechanistic implications of BACE1 inhibition in the context of Alzheimer's disease pathology. It is important to note that the development of atabecestat was halted due to liver safety concerns.[1][2] Therefore, these in vitro studies are intended for research purposes to understand the biological pathways and are not indicative of clinical use.

References

Troubleshooting & Optimization

Investigating the off-target effects and selectivity profile of Atabecestat

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects and selectivity profile of Atabecestat (JNJ-54861911), a potent, orally active BACE1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Atabecestat?

A1: Atabecestat is a potent, brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2] By inhibiting BACE1, Atabecestat reduces the levels of Aβ peptides in the brain and cerebrospinal fluid (CSF).[1][3][4]

Q2: What are the known major off-target effects of Atabecestat observed in clinical trials?

A2: The development of Atabecestat was discontinued due to significant off-target adverse effects observed in clinical trials. The primary concerns were elevated liver enzymes (hepatotoxicity) and a dose-related worsening of cognitive function.[2][3][5][6][7] Neuropsychiatric symptoms such as anxiety and depression were also reported.[6]

Q3: Are the adverse effects of Atabecestat reversible?

A3: Follow-up studies of the truncated clinical trials indicated that the cognitive worsening and neuropsychiatric adverse effects associated with Atabecestat treatment were reversible within approximately 6 months of discontinuing the drug.[5][6][7]

Q4: Is Atabecestat a selective BACE1 inhibitor?

A4: Atabecestat is considered a nonselective BACE inhibitor, meaning it also inhibits BACE2.[7][8] The lack of selectivity for BACE1 over its homolog BACE2 is a characteristic of many BACE inhibitors and is thought to contribute to some of the observed side effects.[9][10]

Troubleshooting Guides

This section provides guidance for troubleshooting common issues encountered during in vitro and cell-based experiments with Atabecestat and other BACE1 inhibitors.

Issue 1: High Variability in BACE1 Inhibition Assay Results

-

Possible Cause 1: Reagent Instability.

-

Troubleshooting Tip: Ensure all reagents, especially the BACE1 enzyme and the fluorogenic substrate, are stored at the correct temperatures and are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions of the enzyme and substrate for each experiment.

-

-

Possible Cause 2: Inaccurate Pipetting.

-

Troubleshooting Tip: Use calibrated pipettes and pre-wet the pipette tips before dispensing liquids. When preparing serial dilutions of Atabecestat, ensure thorough mixing at each step. For multi-well plates, consider using a master mix to minimize well-to-well variability.[11]

-

-

Possible Cause 3: Environmental Factors.

-

Troubleshooting Tip: Maintain a consistent temperature and humidity during the assay incubation period. Protect the assay plate from light, especially when using light-sensitive fluorogenic substrates.[12]

-

Issue 2: Low Potency or No Inhibition Observed

-

Possible Cause 1: Incorrect Assay Buffer pH.

-

Troubleshooting Tip: BACE1 has an optimal acidic pH (around 4.5).[12] Verify the pH of the assay buffer and adjust if necessary.

-

-

Possible Cause 2: Degraded Atabecestat.

-

Troubleshooting Tip: Ensure the solid Atabecestat and its stock solutions are stored correctly. Prepare fresh working solutions from a reliable stock.

-

-

Possible Cause 3: High Substrate Concentration in Competitive Assays.

-

Troubleshooting Tip: In competitive inhibition assays, a high concentration of the substrate can compete with the inhibitor, leading to an apparent decrease in potency. Consider using a substrate concentration at or below the Km value.

-

Issue 3: Inconsistent Results in Cell-Based Assays

-

Possible Cause 1: Cell Health and Passage Number.

-

Troubleshooting Tip: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered responses. Standardize the cell passage number for all experiments.

-

-

Possible Cause 2: Cytotoxicity of the Inhibitor.

-

Troubleshooting Tip: At high concentrations, Atabecestat may exhibit cytotoxicity, which can interfere with the assay readout. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Atabecestat for your specific cell line.

-

-

Possible Cause 3: Inefficient Cellular Uptake.

-

Troubleshooting Tip: If using a cell line with low permeability to the compound, consider using a different cell line or permeabilization agents, though the latter can affect cell health and should be used with caution and appropriate controls.

-

Data Presentation

Atabecestat Selectivity Profile

| Target | Inhibition Constant (Kᵢ) | Selectivity vs. BACE1 | Reference |

| Human BACE1 | 9.8 nM | - | [13] |

| Human BACE2 | Not Publicly Available | Not Publicly Available | - |

| Human Cathepsin D | Not Publicly Available | Not Publicly Available | - |

Experimental Protocols

Protocol for Determining BACE1 Inhibition using a FRET-Based Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of Atabecestat against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) assay.

1. Materials and Reagents:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the "Swedish" amyloid precursor protein mutation)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Atabecestat

-

DMSO (for dissolving Atabecestat)

-

Black, opaque 96-well or 384-well plates

-

Fluorescence plate reader

2. Procedure:

-

Prepare Atabecestat Dilutions: Prepare a stock solution of Atabecestat in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing. Include a DMSO-only control.

-

Prepare Reagent Master Mix: Prepare a master mix containing the BACE1 FRET substrate at the desired final concentration in the assay buffer.

-

Plate Setup:

-

Blank wells: Add assay buffer only.

-

Negative control (no inhibition) wells: Add the BACE1 enzyme and the DMSO vehicle control.

-

Test wells: Add the BACE1 enzyme and the different dilutions of Atabecestat.

-

-

Initiate the Reaction: Add the BACE1 enzyme to the negative control and test wells. The final volume in each well should be the same.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.[12]

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET substrate.

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Calculate the percentage of inhibition for each Atabecestat concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the Atabecestat concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway of Amyloid-β Production

References

- 1. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]

- 6. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [live.mdedge.com]

- 7. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atabecestat may worsen Cognitive function of Alzheimer patients, Finds Study [medicaldialogues.in]

- 9. mdpi.com [mdpi.com]

- 10. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Atabecestat Clinical Trials: A Technical Support Guide on Discontinuation

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the reasons behind the discontinuation of the Atabecestat clinical trials. The information is presented in a question-and-answer format to directly address potential queries from researchers and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Atabecestat clinical trials?

The clinical development of Atabecestat, a BACE1 inhibitor for the treatment of Alzheimer's disease, was halted due to safety concerns, specifically dose-related elevations of liver enzymes (hepatotoxicity).[1][2][3][4] After a thorough evaluation of the available liver safety data, the sponsor, Janssen, concluded that the benefit-risk ratio was no longer favorable for the continued development of Atabecestat.[3][4]

Q2: Which specific clinical trials for Atabecestat were discontinued?

Janssen halted the following key clinical trials in May 2018:

-

EARLY (NCT02569398): A large Phase 2b/3 study in participants with late-onset, preclinical (asymptomatic) Alzheimer's disease.[1][3]

-

ALZ2004 (NCT02406027): A Phase 2 long-term safety and tolerability extension study.[1][5]

-

ALZ2002 (NCT02260674): A Phase 2 parent study to the ALZ2004 extension.[5]

Q3: Were there any other safety concerns associated with Atabecestat?

Yes, in addition to hepatotoxicity, the EARLY trial data revealed a dose-related worsening of cognitive function in participants receiving Atabecestat compared to placebo.[2][6] Neuropsychiatric adverse events were also observed more frequently in the Atabecestat groups.[6] However, the primary reason for trial discontinuation remained the liver safety issues.

Troubleshooting Guide for Experimental Queries

This guide addresses specific issues researchers might encounter when reviewing the Atabecestat clinical trial data.

Issue 1: Understanding the criteria for identifying liver toxicity in the trials.

Troubleshooting Steps:

-

Review the implemented safety monitoring protocol: Following the observation of elevated liver enzymes, a more rigorous monitoring plan was put in place. This included more frequent blood chemistry tests.

-

Note the specific thresholds for action: The protocol established clear rules for treatment modification or discontinuation based on the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in relation to the Upper Limit of Normal (ULN), as well as total bilirubin and the International Normalized Ratio (INR).

-

Consult the detailed discontinuation criteria: Treatment was to be stopped if a participant met specific criteria, such as ALT or AST levels exceeding 8 times the ULN, or a combination of lower elevations with other clinical signs of liver injury.

Issue 2: Accessing quantitative data on the incidence of liver enzyme elevations.

Troubleshooting Steps:

-

Refer to the summary tables below: We have compiled the available quantitative data on liver enzyme elevations from the key clinical trials to facilitate comparison.

-

Analyze the data by treatment arm: The tables clearly delineate the number and percentage of participants with elevated liver enzymes in the placebo and different Atabecestat dosage groups.

-

Note the dose-dependent nature of the adverse event: The data indicates a higher incidence of liver enzyme elevations with higher doses of Atabecestat.

Data Presentation

Table 1: Participant Demographics and Disposition in the EARLY Trial (NCT02569398)

| Characteristic | Placebo (n=185) | Atabecestat 5 mg (n=189) | Atabecestat 25 mg (n=183) | Total (N=557) |

| Randomized Participants | 185 | 189 | 183 | 557 |

| Discontinued due to Adverse Events (%) | Not specified | More frequent than placebo | More frequent than placebo | Not specified |

| Discontinued due to Increased Liver Enzymes (%) | Not specified | More frequent than placebo | More frequent than placebo | Not specified |

Source: Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial[2]

Table 2: Incidence of Elevated Liver Enzymes in Atabecestat Clinical Trials

| Clinical Trial | Treatment Group | Number of Participants with Elevated Liver Enzymes (>3x ULN) | Total Participants in Treatment Group | Percentage |

| EARLY (NCT02569398) | Atabecestat (5 mg & 25 mg combined) | 40 | 371 | 10.8% |

| Placebo | 1 | Not specified | - | |

| ALZ2002/ALZ2004 (NCT02260674/NCT02406027) | Atabecestat | 12 | Not specified | - |

Source: Genome-wide association study of abnormal elevation of ALT in patients exposed to atabecestat & Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients[1][7]

Experimental Protocols

Protocol for Monitoring and Management of Potential Drug-Induced Liver Injury

Following the initial observation of elevated liver enzymes, a more stringent safety monitoring protocol was implemented in the Atabecestat trials. The key components of this protocol were:

1. Increased Frequency of Monitoring:

-

Routine blood chemistry tests, including ALT and AST, were performed more frequently for all participants.

2. Thresholds for Action:

-

Investigation Trigger: An increase in ALT or AST to >3x ULN prompted closer monitoring and investigation for other potential causes of liver injury.

-

Treatment Discontinuation Criteria: The study drug was to be discontinued if any of the following were observed:

-

ALT or AST >8x ULN .

-

ALT or AST >5x ULN for more than 2 weeks.

-

ALT or AST >3x ULN AND Total Bilirubin >2x ULN or INR >1.5 .

-

ALT or AST >3x ULN accompanied by clinical symptoms such as fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and/or eosinophilia (>5%).

-

3. Follow-up:

-

Participants who discontinued the treatment due to liver enzyme elevations were followed up to monitor the resolution of the abnormalities.

Mandatory Visualizations

Atabecestat Mechanism of Action: BACE1 Inhibition

Caption: Atabecestat inhibits the BACE1 enzyme, a key step in the production of Amyloid-β peptides.

Atabecestat Clinical Trial Workflow and Discontinuation

Caption: Workflow of Atabecestat trials from enrollment to discontinuation due to safety concerns.

Logical Relationship: Reasons for Atabecestat Trial Discontinuation

References

- 1. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 4. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]

- 5. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome-wide association study of abnormal elevation of ALT in patients exposed to atabecestat - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting cognitive worsening observed with BACE inhibitors like Atabecestat

Welcome to the technical support center for researchers working with BACE inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions regarding the unexpected cognitive worsening observed in preclinical and clinical studies of BACE inhibitors like Atabecestat.

Frequently Asked Questions (FAQs)

Q1: My experimental model treated with a BACE inhibitor is showing cognitive deficits. Is this a known phenomenon?

A: Yes, this is a documented finding. Clinical trials with several BACE1 inhibitors, including Atabecestat, were halted due to dose-related cognitive worsening and neuropsychiatric adverse events.[1][2][3] In the Phase 2b/3 EARLY trial, participants receiving Atabecestat showed statistically significant cognitive decline compared to the placebo group, particularly at higher doses.[1][2] Importantly, these cognitive effects appeared to be reversible, with participants' cognitive status returning to baseline within approximately six months after discontinuing the treatment.[1][4] This suggests the mechanism is not related to permanent neurodegeneration but rather a functional, on-target effect of the inhibitor.[5][6]

Q2: What are the primary mechanisms suspected to cause cognitive worsening with BACE inhibitors?

A: The leading hypothesis is that cognitive side effects stem from the "on-target" inhibition of BACE1's physiological functions, which extend beyond the cleavage of Amyloid Precursor Protein (APP).[7][8] BACE1 is a promiscuous enzyme with numerous substrates crucial for normal synaptic function, plasticity, and health.[9][10] By inhibiting BACE1, these essential pathways are disrupted.

Key mechanisms include:

-

Disruption of Neuregulin-1 (NRG1) Signaling: BACE1 is required for the cleavage and signaling of NRG1, a protein vital for myelination, synaptic plasticity, and neurotransmitter receptor maintenance.[10]

-

Impaired Seizure Protein 6 (SEZ6) Processing: SEZ6 and its homologs are almost exclusively cleaved by BACE1.[11] These proteins are critical for dendritic spine formation, excitatory synapse development, and synaptic connectivity.[10][11]

-

Altered Synaptic Plasticity: Preclinical studies show that high-dose BACE inhibition interferes with structural and functional synaptic plasticity, including hippocampal long-term potentiation (LTP), which is a cellular correlate of learning and memory.[7][8]

-

Reduced Synaptic Vesicle Release: BACE1 deficiency or inhibition can lead to a decrease in the docking of synaptic vesicles at the active zone, impairing neurotransmitter release.[12]

Q3: My goal is to reduce Aβ. How can I troubleshoot my experiment to mitigate these cognitive side effects?

A: The emerging consensus is that the degree of BACE1 inhibition is critical.[13][14] While high levels of inhibition (>50%) effectively reduce Aβ, they also lead to the undesirable cognitive effects.[15]

Troubleshooting Strategies:

-

Dose-Response Analysis: The primary strategy is to find a therapeutic window. Conduct a dose-response study to identify the lowest effective dose of your BACE inhibitor that provides a meaningful reduction in Aβ (e.g., ~30-50%) without causing significant cognitive or synaptic deficits.[13]

-

Assess Target Engagement & Substrate Cleavage: Do not rely solely on Aβ levels. Measure the cleavage of other key BACE1 substrates like SEZ6 or NRG1. These can serve as pharmacodynamic biomarkers to quantify the extent of BACE1 inhibition on its physiological substrates.[11] If these substrates are heavily inhibited, you are likely in a dose range that will cause side effects.

-

Selective Inhibitors: While most cognitive effects are tied to BACE1, some inhibitors also affect BACE2. Atabecestat, for instance, is a nonselective inhibitor.[1][3] Depending on your research question, using a more BACE1-selective inhibitor could help reduce potential off-target effects related to BACE2, although BACE2's role in cognition is less understood.[15]

Data Summary: Key BACE1 Substrates in Synaptic Function

The following table summarizes key non-APP substrates of BACE1 implicated in the cognitive side effects of BACE inhibitors.

| Substrate | Physiological Function in the CNS | Consequence of BACE1 Inhibition | Citation(s) |

| Neuregulin-1 (NRG1) | Regulates myelination, synaptic plasticity, axon guidance, and neurotransmitter receptor function. | Impaired myelination and synaptic function, potentially contributing to schizophrenia-like symptoms. | [9][10] |

| Seizure Protein 6 (SEZ6) & SEZ6L | Critical for excitatory synapse development, dendritic spine density, and synaptic circuit refinement. | Reduced dendritic spine density and impaired synaptic connectivity. | [10][11][16] |

| CHL1 (Close Homolog of L1) | Involved in axon guidance, neurite outgrowth, and synaptic connectivity. | Potential defects in neuronal wiring and synaptic maintenance. | [10][16] |

| Voltage-gated Sodium Channel β-subunits | Modulate the localization and activity of sodium channels, influencing neuronal excitability. | Altered neuronal excitability and action potential firing. | [9] |

Experimental Protocols & Workflows

Protocol 1: Assessing BACE1 Substrate Cleavage via Western Blot

This protocol allows you to determine how your BACE inhibitor affects the processing of key substrates other than APP.

Objective: To quantify the levels of full-length vs. BACE1-cleaved fragments of SEZ6 in brain tissue from treated and control animals.

Methodology:

-

Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.

-

Electrophoretic Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the C-terminal fragment of SEZ6 (which accumulates when BACE1 cleavage is inhibited) or an antibody that recognizes the full-length protein. Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane.

-

Washing: Wash the membrane 3x for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control. Compare the levels between inhibitor-treated and placebo/vehicle groups. An increase in the full-length substrate or a decrease in its shed ectodomain indicates target engagement.

Visual Guides: Pathways and Workflows

BACE1's Dual Role in APP and Substrate Processing

The diagram below illustrates the central mechanism of action for BACE1. While the therapeutic goal is to inhibit the amyloidogenic processing of APP, this inevitably affects the processing of other vital substrates, leading to unintended side effects.

Caption: BACE1 cleaves APP (target) and other substrates (NRG1, SEZ6) essential for synaptic function.

Troubleshooting Workflow for Observed Cognitive Deficits

Use this logical workflow to diagnose and address cognitive worsening in your BACE inhibitor experiments.

Caption: A step-by-step workflow for troubleshooting cognitive deficits in BACE inhibitor studies.

References

- 1. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurologylive.com [neurologylive.com]

- 3. Atabecestat may worsen Cognitive function of Alzheimer patients, Finds Study [medicaldialogues.in]

- 4. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]

- 5. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Consequences of Pharmacological BACE Inhibition on Synaptic Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Normal and Pathologic Roles of the Alzheimer's β-secretase, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]

- 14. heparin-cofactor-ii-precursor-fragment.com [heparin-cofactor-ii-precursor-fragment.com]

- 15. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Optimizing Atabecestat dosage in experiments to minimize adverse effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atabecestat. The information is designed to help optimize experimental dosages to minimize adverse effects based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Atabecestat?

A1: Atabecestat is a potent, orally active, and brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, Atabecestat reduces the levels of Aβ peptides in the brain, which are a pathological hallmark of Alzheimer's disease.[2]

Q2: What are the most significant adverse effects observed with Atabecestat treatment?

A2: The most significant adverse effects reported in clinical trials were dose-related cognitive worsening and elevations in liver enzymes.[2] Neuropsychiatric symptoms such as anxiety and depression have also been noted.[3] The EARLY clinical trial was discontinued due to these safety concerns.[2]

Q3: Are the adverse effects of Atabecestat reversible?

A3: Yes, clinical trial data suggests that the cognitive worsening and neuropsychiatric adverse effects associated with Atabecestat are reversible. These effects generally returned to baseline levels within six months of discontinuing the treatment.[4]

Q4: What dosages of Atabecestat have been investigated in clinical trials?

A4: Atabecestat has been studied at various once-daily oral doses, including 5 mg, 10 mg, 25 mg, and 50 mg.[4][5] Dose reductions from 10 mg to 5 mg and from 50 mg to 25 mg were implemented in some trials due to liver enzyme elevations.[4]

Q5: How significant is the reduction in amyloid-beta levels with Atabecestat?

A5: Atabecestat has demonstrated a robust and dose-dependent reduction in Aβ levels in cerebrospinal fluid (CSF). Atabecestat at 5 mg, 25 mg, and 50 mg doses can reduce CSF Aβ levels by approximately 50%, 80%, and 90%, respectively.[3][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with Atabecestat.

Issue 1: Observed Cognitive Decline in Animal Models

-

Possible Cause: This may be an on-target effect of BACE1 inhibition. Higher doses of Atabecestat have been correlated with cognitive worsening in clinical trials.

-

Troubleshooting Steps:

-

Dosage Adjustment: Consider reducing the dose of Atabecestat. The relationship between BACE1 inhibition and cognitive function may not be linear, and a lower dose might still provide significant Aβ reduction with fewer cognitive side effects.

-

Cognitive Assessment Battery: Ensure the cognitive tests being used are sensitive enough to detect subtle changes and are appropriate for the animal model. Computerized test batteries can offer high sensitivity and consistency.[7]

-

Washout Period: Incorporate a washout period in your experimental design to determine if the cognitive effects are reversible, as has been observed in humans.

-

Issue 2: Elevated Liver Enzymes in Experimental Subjects

-

Possible Cause: Atabecestat has been linked to hepatotoxicity.

-

Troubleshooting Steps:

-

Regular Monitoring: Implement a frequent monitoring schedule for liver function tests (e.g., ALT, AST) throughout the experiment.

-

Dose Titration: Begin with a lower dose of Atabecestat and gradually titrate upwards while closely monitoring liver enzymes.

-

Baseline Measurements: Establish stable baseline liver enzyme levels before initiating treatment to accurately assess changes.[8]

-

Issue 3: Inconsistent Amyloid-Beta (Aβ) Level Measurements

-

Possible Cause: Variability in sample collection, storage, or assay procedure.

-

Troubleshooting Steps:

-

Standardized Sample Handling: Follow a strict protocol for the collection and storage of CSF or plasma samples. Avoid repeated freeze-thaw cycles.

-

ELISA Kit Validation: Use a validated and highly specific ELISA kit for Aβ40 and Aβ42 quantification. Ensure the kit has good intra- and inter-assay precision.[9]

-

Proper Dilution: Dilute samples appropriately with the recommended assay buffer to avoid matrix effects.

-

Data Presentation

Table 1: Atabecestat Dosage and Corresponding Reduction in CSF Aβ1-40

| Atabecestat Dosage (once daily) | Approximate Mean Reduction in CSF Aβ1-40 | Reference |

| 5 mg | 50-67% | [3][4] |

| 10 mg | 67-68% | [5] |

| 25 mg | 80-84% | [3] |

| 50 mg | 87-90% | [5] |

Table 2: Key Adverse Effects of Atabecestat Observed in Clinical Trials

| Adverse Effect | Dosage Relationship | Description | Reference |

| Cognitive Worsening | Dose-dependent | Decline in cognitive performance, particularly with higher doses. | [2] |